Cas no 4681-11-2 (Benzonitrile,2,3,6-trichloro-)

Benzonitrile,2,3,6-trichloro- is a chlorinated aromatic nitrile compound characterized by its high reactivity and versatility in organic synthesis. The presence of three chlorine substituents at the 2, 3, and 6 positions enhances its electrophilic properties, making it a valuable intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability under standard conditions ensures ease of handling and storage, while its distinct molecular structure allows for selective functionalization in cross-coupling and nucleophilic substitution reactions. This compound is particularly useful in constructing complex heterocyclic frameworks, offering synthetic chemists a reliable building block for advanced applications.
Benzonitrile,2,3,6-trichloro- structure
Benzonitrile,2,3,6-trichloro- structure
Product Name:Benzonitrile,2,3,6-trichloro-
CAS No:4681-11-2
MF:C7H2Cl3N
MW:206.456478595734
CID:332821
PubChem ID:3014307
Update Time:2025-06-12

Benzonitrile,2,3,6-trichloro- Chemical and Physical Properties

Names and Identifiers

    • Benzonitrile,2,3,6-trichloro-
    • 2,3,6-Trichlorobenzonitrile
    • QTUXEYXZJLVGOA-UHFFFAOYSA-N
    • 4681-11-2
    • SCHEMBL4422003
    • 2,3,6-trichloro-benzonitrile
    • Benzonitrile, 2,3,6-trichloro-
    • DTXSID50196947
    • Inchi: 1S/C7H2Cl3N/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2H
    • InChI Key: QTUXEYXZJLVGOA-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC=C(C=1C#N)Cl)Cl

Computed Properties

  • Exact Mass: 204.92546
  • Monoisotopic Mass: 204.925282g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 185
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 23.8Ų

Experimental Properties

  • PSA: 23.79

Benzonitrile,2,3,6-trichloro- Pricemore >>

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Additional information on Benzonitrile,2,3,6-trichloro-

Introduction to Benzonitrile,2,3,6-trichloro (CAS No. 4681-11-2)

Benzonitrile,2,3,6-trichloro (CAS No. 4681-11-2) is a highly specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its trichlorinated benzonitrile structure, exhibits unique chemical properties that make it a valuable intermediate in various synthetic applications. The presence of three chlorine atoms at specific positions (2, 3, and 6) on the benzene ring imparts distinct reactivity and functionality, which are leveraged in the development of novel chemical entities.

The CAS number 4681-11-2 serves as a unique identifier for this compound, ensuring precise classification and reference in scientific literature and industrial processes. As a derivative of benzonitrile, this compound inherits certain characteristics while also introducing new reactivity patterns due to the substitution of hydrogen atoms with chlorine atoms. The trichloro substitution pattern enhances its utility as a building block in organic synthesis, particularly in the construction of more complex molecules.

In recent years, Benzonitrile,2,3,6-trichloro has been explored for its potential applications in pharmaceutical synthesis. Its structural framework allows for facile functionalization at multiple sites, making it a versatile precursor for the development of bioactive compounds. Researchers have been particularly interested in its role as an intermediate in the synthesis of heterocyclic compounds, which are known for their broad spectrum of biological activities. The chlorinated benzonitrile moiety can be further modified through various chemical reactions, such as nucleophilic aromatic substitution or reduction, to yield derivatives with enhanced pharmacological properties.

One of the most compelling aspects of Benzonitrile,2,3,6-trichloro is its utility in the synthesis of agrochemicals. The trichloro-substituted benzene ring provides a stable scaffold that can be modified to produce compounds with herbicidal and pesticidal effects. Recent studies have demonstrated its effectiveness in generating novel formulations that offer improved efficacy against resistant strains of weeds and pests. This has significant implications for sustainable agriculture, where the development of new agrochemicals is crucial for maintaining crop yields and protecting food security.

The compound's reactivity also makes it a valuable tool in materials science. For instance, it can be used to synthesize polymers with tailored properties, including enhanced thermal stability and mechanical strength. These polymers find applications in various industries, from electronics to automotive manufacturing. The ability to precisely control the substitution pattern on the benzene ring allows chemists to fine-tune the characteristics of these materials, making them suitable for specific industrial needs.

From a research perspective, Benzonitrile,2,3,6-trichloro has been the subject of numerous studies aimed at understanding its mechanism of action and optimizing its synthetic pathways. Advances in computational chemistry have enabled researchers to predict the behavior of this compound under different conditions with high accuracy. This has facilitated the design of more efficient synthetic routes and has helped identify potential applications that were previously unexplored.

The pharmaceutical industry has also shown interest in this compound due to its potential as a drug scaffold. By leveraging its structural features, researchers have developed analogs that exhibit promising biological activity against various diseases. For example, derivatives of Benzonitrile,2,3,6-trichloro have been investigated for their anti-inflammatory and antimicrobial properties. These findings highlight the compound's versatility and underscore its importance as a starting material for drug discovery programs.

In conclusion, Benzonitrile,2,3,6-trichloro (CAS No. 4681-11-2) is a multifaceted compound with significant potential across multiple domains of chemistry and industry. Its unique structural features and reactivity make it an invaluable intermediate for synthesizing complex molecules in pharmaceuticals、agrochemicals、and advanced materials. As research continues to uncover new applications for this compound,its importance is likely to grow even further,driving innovation and progress in these fields.

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